Cas no 14199-83-8 (1-Deoxy-1-nitro-D-mannitol)

1-Deoxy-1-nitro-D-mannitol is a nitro-substituted sugar derivative with applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a nitro group replacing the anomeric hydroxyl, makes it a valuable intermediate for the preparation of nitro sugars and related compounds. The product exhibits good solubility in polar solvents, facilitating its use in various reaction conditions. Its stereochemistry at the mannitol backbone allows for selective functionalization, enabling the synthesis of chiral building blocks. Researchers leverage this compound in the development of glycosidase inhibitors and other bioactive molecules. It is typically handled under controlled conditions due to its nitro group reactivity.
1-Deoxy-1-nitro-D-mannitol structure
1-Deoxy-1-nitro-D-mannitol structure
Product Name:1-Deoxy-1-nitro-D-mannitol
CAS No:14199-83-8
MF:C6H13NO7
MW:211.169922590256
CID:169430
PubChem ID:7021352
Update Time:2025-10-19

1-Deoxy-1-nitro-D-mannitol Chemical and Physical Properties

Names and Identifiers

    • D-Mannitol,1-deoxy-1-nitro-
    • 1-Deoxy-1-nitro-D-mannitol
    • 1-deoxy-1-nitrohexitol
    • AI3-62628
    • 1-Nitro-1-deoxy-D-mannitol
    • 1-Deoxy-1-nitro-D-mannitol,99%
    • 1-DEOXY-1-NITRO-D-MANNITOL 99%
    • 6-nitrohexane-1,2,3,4,5-pentol
    • DTXSID201311230
    • 14199-83-8
    • GEO-04693
    • SCHEMBL5518124
    • W-201226
    • NS00085291
    • (2R,3R,4R,5R)-6-nitrohexane-1,2,3,4,5-pentol
    • (2R,3R,4R,5R)-6-nitrohexane-1,2,3,4,5-pentaol
    • HOFCJTOUEGMYBT-KVTDHHQDSA-N
    • Inchi: 1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4-,5-,6-/m1/s1
    • InChI Key: HOFCJTOUEGMYBT-KVTDHHQDSA-N
    • SMILES: O[C@H]([C@@H](C[N+](=O)[O-])O)[C@@H]([C@@H](CO)O)O

Computed Properties

  • Exact Mass: 211.06919
  • Monoisotopic Mass: 211.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 144

Experimental Properties

  • Color/Form: Not available
  • Density: 1.5172 (rough estimate)
  • Melting Point: 133 °C
  • Boiling Point: 350.84°C (rough estimate)
  • Flash Point: 268.9°C
  • Refractive Index: 1.4240 (estimate)
  • PSA: 144.29
  • LogP: -2.77780
  • Solubility: Not available

1-Deoxy-1-nitro-D-mannitol Security Information

  • WGK Germany:3
  • Safety Instruction: 24/25
  • Safety Term:S24/25

1-Deoxy-1-nitro-D-mannitol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D014399-500mg
1-Deoxy-1-nitro-D-mannitol
14199-83-8
500mg
$ 280.00 2022-06-06
TRC
D014399-1000mg
1-Deoxy-1-nitro-D-mannitol
14199-83-8
1g
$ 465.00 2022-06-06
TRC
D014399-2000mg
1-Deoxy-1-nitro-D-mannitol
14199-83-8
2g
$ 740.00 2022-06-06

1-Deoxy-1-nitro-D-mannitol Related Literature

  • L. Crombie,V. Gold,N. M. Atherton,J. N. Murrell,D. J. Millen,R. F. M. White,B. Capon,C. W. Rees,C. J. Timmons,E. S. Waight,D. Bryce-Smith,J. D. Connolly,K. H. Overton,G. W. H. Cheeseman,J. D. Hobson,J. S. Whitehurst,D. H. Hutson,D. J. Manners,T. L. V. Ulbricht Annu. Rep. Prog. Chem. 1964 61 193
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